
Tert-butyl 4-(methylamino)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(methylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O2 . It is a liquid at room temperature . The compound is used in various chemical reactions, and it’s often stored in a dark, dry place between 2-8°C .
Synthesis Analysis
The synthesis of Tert-butyl 4-(methylamino)piperidine-1-carboxylate involves the reaction of N-(tert-butoxycarbonyl)-4-piperidone with 10% Pd/C, methylamine in ethanol, and formic acid. The reaction mixture is sealed in an autoclave under a 4 MPa H2 atmosphere and stirred at 50 °C overnight .Molecular Structure Analysis
The molecular structure of Tert-butyl 4-(methylamino)piperidine-1-carboxylate is characterized by a piperidine ring, which is a common feature in many bioactive compounds .Physical And Chemical Properties Analysis
Tert-butyl 4-(methylamino)piperidine-1-carboxylate has a molecular weight of 214.30 g/mol . It’s a liquid at room temperature and should be stored in a dark, dry place between 2-8°C .Scientific Research Applications
Chemical Synthesis
“Tert-butyl 4-(methylamino)piperidine-1-carboxylate” serves as a useful building block or intermediate in the synthesis of several novel organic compounds . It’s used in the synthesis of amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Drug Development
This compound has been used in the development of drugs. For example, it’s an important intermediate in many biologically active compounds such as crizotinib .
Protein Degradation Research
“Tert-butyl 4-(methylamino)piperidine-1-carboxylate” is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC (Proteolysis-Targeting Chimera) development for targeted protein degradation .
Fentanyl Synthesis
This compound is one of the precursors that can be used for the manufacture of fentanyl and its analogues . Fentanyl is a potent synthetic opioid used for pain management, but it’s also a major contributing drug to the opioid crisis in North America .
Molecular Simulation
This compound is used in molecular simulation programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc to produce impressive simulation visualizations .
Regulatory Control
“Tert-butyl 4-(methylamino)piperidine-1-carboxylate” is under international control due to its use in illicit fentanyl manufacture . Placing the precursors of the most common synthesis routes used in illicit fentanyl manufacture under international control gives governments the necessary legal base to seize illicit shipments of these chemicals .
Mechanism of Action
Target of Action
Tert-butyl 4-(methylamino)piperidine-1-carboxylate is a piperidine derivative . Piperidine derivatives are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels, depending on their specific structural features .
Mode of Action
Piperidine derivatives often act by binding to their target proteins, thereby modulating their activity . The presence of the methylamino group may influence the compound’s binding affinity and selectivity for its targets .
Biochemical Pathways
Piperidine derivatives can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
These properties would determine the compound’s bioavailability and overall pharmacokinetic profile .
Result of Action
The effects would depend on the specific targets and pathways modulated by the compound .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Tert-butyl 4-(methylamino)piperidine-1-carboxylate .
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
properties
IUPAC Name |
tert-butyl 4-(methylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-9(12-4)6-8-13/h9,12H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYUGTLMFHDODF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572210 | |
| Record name | tert-Butyl 4-(methylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(methylamino)piperidine-1-carboxylate | |
CAS RN |
147539-41-1 | |
| Record name | tert-Butyl 4-(methylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(methylamino)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

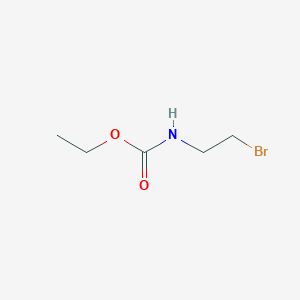


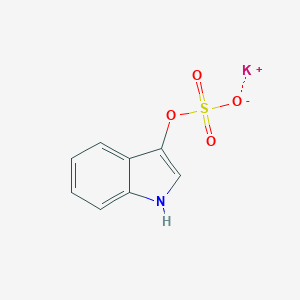

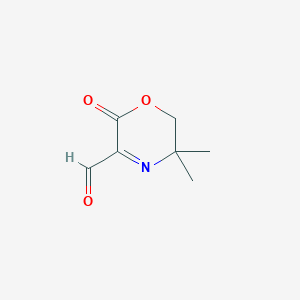


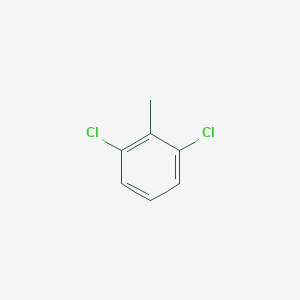
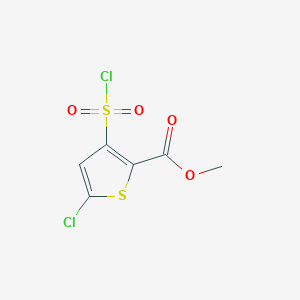
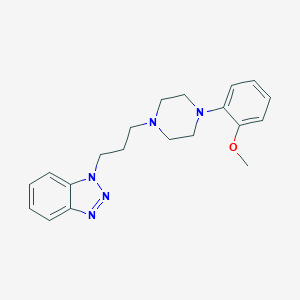
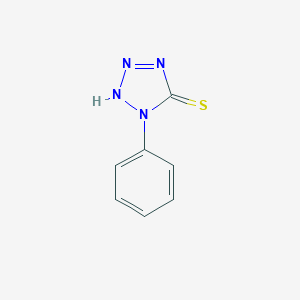
![7-[(3R)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B125471.png)
